1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine
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Overview
Description
1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine is a chemical compound that features a unique structure combining an imidazole ring and a piperidine ring with a trifluoromethyl group
Preparation Methods
The synthesis of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and appropriate electrophiles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halides or nucleophiles.
Addition: Addition reactions involving electrophiles or nucleophiles can lead to the formation of new derivatives with added functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(1H-imidazole-5-carbonyl)-3-methylpiperidine: This compound lacks the trifluoromethyl group, leading to different chemical and biological properties.
1-(1H-imidazole-5-carbonyl)-3-ethylpiperidine: The presence of an ethyl group instead of a trifluoromethyl group results in different reactivity and applications.
1-(1H-imidazole-5-carbonyl)-3-phenylpiperidine: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1H-imidazol-5-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)7-2-1-3-16(5-7)9(17)8-4-14-6-15-8/h4,6-7H,1-3,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUCDADOJALTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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